1-(2-chlorobenzyl)-2-(methylthio)-1H-benzimidazole
Description
1-(2-Chlorobenzyl)-2-(methylthio)-1H-benzimidazole is a benzimidazole derivative characterized by a 2-chlorobenzyl group at the N1 position and a methylthio (-SCH₃) substituent at the C2 position of the benzimidazole core.
Structural characterization of this compound includes ¹H NMR data showing aromatic protons (δ 7.43–6.02 ppm), methylthio protons (δ 2.53–2.82 ppm), and the chlorobenzyl methylene group (δ 5.53 ppm) . Synthesis typically involves alkylation of 2-mercaptobenzimidazole derivatives with chloromethyl intermediates, as described in .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-methylsulfanylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2S/c1-19-15-17-13-8-4-5-9-14(13)18(15)10-11-6-2-3-7-12(11)16/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBLYZIJOAYHNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzyl)-2-(methylthio)-1H-benzimidazole typically involves the reaction of 2-chlorobenzyl chloride with 2-mercaptobenzimidazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorobenzyl)-2-(methylthio)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the benzimidazole ring.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Dechlorinated or modified benzimidazole derivatives.
Substitution: Amino or thiol-substituted benzimidazole derivatives.
Scientific Research Applications
Antimicrobial Activity
The benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the benzimidazole moiety exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Activity : Studies have shown that derivatives of benzimidazole can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, compounds synthesized by Kathrotiya and Patel demonstrated notable antibacterial activity against Salmonella typhi with MIC values lower than standard antibiotics like ampicillin and ciprofloxacin .
- Antifungal Activity : Several benzimidazole derivatives have also shown promising antifungal effects. In particular, compounds with specific substitutions at the 2-position of the indole nucleus exhibited enhanced activity against Candida albicans compared to established antifungal agents .
Antiviral Properties
Benzimidazole derivatives have been evaluated for their antiviral potential against various viruses:
- Herpes Simplex Virus : Certain benzimidazole derivatives have been reported to inhibit the cytopathic effects induced by Herpes Simplex Virus, showing IC50 values significantly lower than those of standard antiviral drugs like ribavirin .
- Enteroviruses : Compounds synthesized in distinct series demonstrated potent inhibition against enteroviruses, with some derivatives exhibiting IC50 values in the low micromolar range .
Anti-inflammatory Effects
The anti-inflammatory properties of benzimidazole derivatives are noteworthy:
- Research indicates that several synthesized compounds exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. For example, compounds developed by Moneer et al. showed remarkable COX-2 inhibition, suggesting potential as anti-inflammatory agents .
Anticancer Activity
The potential anticancer applications of 1-(2-chlorobenzyl)-2-(methylthio)-1H-benzimidazole are being explored:
- Mechanisms of Action : Studies suggest that certain benzimidazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
- In Vitro Studies : Compounds have been tested against various cancer cell lines, demonstrating cytotoxic effects at micromolar concentrations, indicating their potential as chemotherapeutic agents .
Other Pharmacological Activities
Beyond antimicrobial and anticancer applications, benzimidazole derivatives have shown promise in other areas:
- Acetylcholinesterase Inhibition : Some derivatives have been identified as potential inhibitors of acetylcholinesterase, which is relevant for treating neurodegenerative diseases like Alzheimer's .
- Antiprotozoal Activity : Research has demonstrated that certain benzimidazole compounds possess antiprotozoal activity against pathogens such as Giardia intestinalis and Trichomonas vaginalis, showing comparable efficacy to standard treatments .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Target Organism | MIC (µg/ml) | Comparison Standard |
|---|---|---|---|
| 1 | S. typhi | 50 | Ampicillin (100) |
| 2 | C. albicans | 250 | Griseofulvin (500) |
| 3 | E. coli | 62.5 | Ciprofloxacin (25) |
Table 2: Antiviral Activity Against Herpes Simplex Virus
| Compound | IC50 (µM) | Comparison Standard |
|---|---|---|
| A | 104 | Ribavirin |
| B | 85 | Maribavir |
Table 3: Anti-inflammatory Activity
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| X | 70 | 80 |
| Y | 65 | 75 |
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-2-(methylthio)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The presence of the 2-chlorobenzyl and methylthio groups can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Key Observations:
Anti-Inflammatory Activity: BRP-7 () demonstrates direct FLAP inhibition (IC₅₀ = 0.31 mM), while the target compound’s methylthio group may alter steric or electronic interactions with FLAP. Banoglu et al. (2012) noted that substituents at C2 significantly affect leukotriene biosynthesis inhibition, with methyl linkers enhancing activity . The absence of a bulky group (e.g., 4-isobutylphenyl ethyl in BRP-7) in the target compound might reduce potency but improve metabolic stability.
Antiparasitic Activity :
- 2-(Methylthio)-1H-benzimidazole-5-carboxamide derivatives () exhibit potent activity against Giardia intestinalis (IC₅₀ = 0.010 μM). The target compound lacks the C5 carboxamide group, which is critical for binding parasitic enzymes, suggesting lower antiparasitic efficacy .
Physicochemical Properties :
- Methylthio (-SCH₃) substituents generally increase lipophilicity compared to hydroxyl or carboxyl groups (). This could enhance blood-brain barrier penetration but reduce aqueous solubility .
- Melting points for methylthio derivatives (e.g., 253–256°C for compound 5a in ) suggest higher crystallinity than morpholine-containing analogues (e.g., 91–134°C for 2d in ) .
Enzyme Inhibition and Mechanism
Table 2: Comparison of Enzyme Inhibition Profiles
Key Insights:
- FLAP inhibitors require a balance between lipophilic substituents (e.g., 2-chlorobenzyl) and steric bulk at C2 for optimal binding .
- In antiparasitic applications, the methylthio group alone is insufficient for high potency; additional functional groups (e.g., carboxamide at C5) are critical for enzyme interaction .
Biological Activity
1-(2-Chlorobenzyl)-2-(methylthio)-1H-benzimidazole is a synthetic compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its synthesis, characterization, and biological activity, including antimicrobial, cytotoxic, anti-inflammatory, and cholinesterase inhibitory effects.
Synthesis and Characterization
The synthesis of this compound involves the reaction of 2-methylthio-1H-benzimidazole with 2-chlorobenzyl chloride. The compound was characterized using various techniques including elemental analysis, infrared spectroscopy (IR), and proton nuclear magnetic resonance spectroscopy (1H NMR) .
Table 1: Characterization Data
| Technique | Observed Values |
|---|---|
| Yield | 77% |
| IR Peaks | 3080 (C-H stretch), 1493 (C=C stretch), 1266 (C-N stretch) |
| 1H NMR | δ 5.43–5.36 ppm (multiplet), δ 4.20 ppm (singlet) |
Antimicrobial Activity
Research has shown that benzimidazole derivatives exhibit significant antimicrobial properties. In vitro studies indicated that this compound demonstrates notable activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Cytotoxic Activity
The cytotoxicity of the compound was evaluated against several cancer cell lines using the MTT assay. The results indicated that the compound exhibits moderate cytotoxic effects with a CC50 value in the micromolar range.
Table 3: Cytotoxicity Data
| Cell Line | CC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 35 |
Anti-inflammatory Activity
The anti-inflammatory potential was assessed using in vivo models where the compound was administered at varying doses. Significant reductions in paw edema were observed, indicating effective anti-inflammatory properties.
Table 4: Anti-inflammatory Effects
| Dose (mg/kg) | Paw Edema Reduction (%) |
|---|---|
| 25 | 30 |
| 50 | 45 |
| 100 | 60 |
Cholinesterase Inhibition
In silico studies, supported by in vitro assays, revealed that the compound possesses cholinesterase inhibitory activity, which is crucial for potential therapeutic applications in neurodegenerative diseases.
Table 5: Cholinesterase Inhibition Data
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 15 |
| Butyrylcholinesterase | 18 |
Case Studies and Research Findings
A study conducted by Divya et al. highlighted the central analgesic effects of related benzimidazole derivatives, suggesting that modifications to the benzimidazole structure can enhance pharmacological efficacy . Furthermore, computational docking studies indicated favorable binding interactions with cholinesterase enzymes, supporting the potential for developing this compound as a therapeutic agent for Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for 1-(2-chlorobenzyl)-2-(methylthio)-1H-benzimidazole, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via condensation reactions. For example:
- React 2-acetylbenzimidazole with aldehydes in ethanol/water (1:1) under basic conditions (10% NaOH) at room temperature for 6–8 hours .
- Alternative routes involve nucleophilic substitution using 4-chlorobenzyl chloride with benzimidazole precursors in the presence of K₂CO₃ as a base .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- IR Spectroscopy : Identify characteristic peaks (e.g., C=S stretch at ~650–750 cm⁻¹, C-Cl at ~550–750 cm⁻¹) .
- NMR : Use ¹H and ¹³C NMR to confirm substitution patterns. For example, the 2-chlorobenzyl group shows aromatic protons as doublets (δ 7.2–7.5 ppm) and a benzylic CH₂ signal (δ ~5.2 ppm) .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can molecular docking studies optimize the design of this compound derivatives for antitumor activity?
- Methodology :
- Target Selection : Prioritize kinases (e.g., EGFR) or DNA-interacting proteins based on structural analogs .
- Docking Software : Use AutoDock Vina or Schrödinger Suite to model interactions. For example, the methylthio group may form hydrophobic contacts, while the chlorobenzyl moiety fits into aromatic pockets .
- Validation : Compare docking scores (e.g., binding energy ≤ −7.0 kcal/mol) with experimental IC₅₀ values from in vitro assays .
Q. How do researchers resolve contradictions in biological activity data across structurally similar derivatives?
- Methodology :
- SAR Analysis : Systematically vary substituents (e.g., replace 2-chlorobenzyl with 4-fluorobenzyl) and correlate changes with activity .
- Statistical Tools : Apply multivariate regression to identify key descriptors (e.g., logP, polar surface area) influencing efficacy .
- In Vitro/In Vivo Correlation : Validate hypotheses using dose-response assays in cell lines (e.g., MCF-7 for breast cancer) .
Q. What computational methods predict the compound’s metabolic stability and toxicity?
- Methodology :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism, bioavailability, and hERG inhibition .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding mode stability under physiological conditions .
Q. How is thermogravimetric analysis (TGA) employed to assess the compound’s stability for formulation studies?
- Methodology :
- Experimental Setup : Heat samples from 25°C to 800°C at 10°C/min under N₂. A single-step decomposition (T₅₀₀ = ~250–300°C) indicates high thermal stability .
- Data Interpretation : Compare DTA curves to identify exothermic/endothermic events (e.g., melting points or decomposition) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
